2-Amino-3,5-dibromo-N'-(4-methylcyclohexylidene)benzohydrazide
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Overview
Description
Preparation Methods
The preparation of 2-Amino-3,5-dibromo-N’-(4-methylcyclohexylidene)benzohydrazide involves the reaction of 2-amino-3,5-dibromobenzaldehyde with 4-methylcyclohexylidene hydrazine . The reaction typically occurs under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3,5-dibromo-N’-(4-methylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(4-methylcyclohexylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-Amino-3,5-dibromo-N’-(4-methylcyclohexylidene)benzohydrazide can be compared with similar compounds such as:
2-Amino-3,5-dibromo-N’-(4-methylbenzylidene)benzohydrazide: This compound has a similar structure but with a benzylidene group instead of a cyclohexylidene group.
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide: This compound features a methoxybenzylidene group, which may confer different chemical and biological properties.
The uniqueness of 2-Amino-3,5-dibromo-N’-(4-methylcyclohexylidene)benzohydrazide lies in its specific structure, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
303083-98-9 |
---|---|
Molecular Formula |
C14H17Br2N3O |
Molecular Weight |
403.11 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(4-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H17Br2N3O/c1-8-2-4-10(5-3-8)18-19-14(20)11-6-9(15)7-12(16)13(11)17/h6-8H,2-5,17H2,1H3,(H,19,20) |
InChI Key |
OXWKQMVITGSMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)CC1 |
Origin of Product |
United States |
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